molecular formula C8H10N2O4 B11947651 benzene-1,4-diamine;oxalic acid CAS No. 62654-17-5

benzene-1,4-diamine;oxalic acid

Cat. No.: B11947651
CAS No.: 62654-17-5
M. Wt: 198.18 g/mol
InChI Key: JBLFIYDHGYMNEJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,4-diamine;oxalic acid can be achieved through the reaction of benzene-1,4-diamine with oxalic acid in an appropriate solvent. One common method involves dissolving benzene-1,4-diamine in ethanol and then adding oxalic acid to the solution. The mixture is then heated under reflux conditions to facilitate the reaction. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling factors such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring of benzene-1,4-diamine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Benzene-1,4-diamine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene-1,4-diamine;oxalic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine: An isomer of benzene-1,4-diamine with similar chemical properties but different reactivity.

    Oxalic acid dihydrate: A hydrated form of oxalic acid with similar acidic properties.

    Phenazine derivatives: Compounds with a similar aromatic structure and potential biological activity.

Uniqueness

Benzene-1,4-diamine;oxalic acid is unique due to its specific combination of an aromatic amine and a dicarboxylic acid, resulting in distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

62654-17-5

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

benzene-1,4-diamine;oxalic acid

InChI

InChI=1S/C6H8N2.C2H2O4/c7-5-1-2-6(8)4-3-5;3-1(4)2(5)6/h1-4H,7-8H2;(H,3,4)(H,5,6)

InChI Key

JBLFIYDHGYMNEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.C(=O)(C(=O)O)O

Related CAS

106-50-3 (Parent)

Origin of Product

United States

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